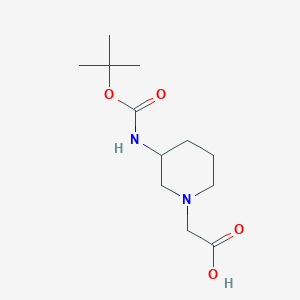2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetic acid
CAS No.: 1353972-52-7
Cat. No.: VC7837802
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353972-52-7 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 |
| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) |
| Standard InChI Key | XLJZVODYVORIOT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a Boc-protected amino group. The acetic acid side chain at the 1-position introduces carboxylic acid functionality, enabling further derivatization. Key structural attributes include:
-
Molecular Formula: (calculated based on analogous compounds) .
-
Molecular Weight: 286.37 g/mol (for the ethyl ester variant; the free acid form is 258.29 g/mol) .
-
IUPAC Name: 2-[3-[(tert-Butoxycarbonyl)amino]piperidin-1-yl]acetic acid .
Table 1: Comparative Structural Features of Related Compounds
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the Boc group and acetic acid moiety influencing equatorial or axial orientations. X-ray crystallography of analogous compounds reveals rotational isomerism (rotamers) due to restricted rotation around the C–N bond of the Boc group . For example, in ethyl 2-(3-Boc-amino-piperidin-1-yl)acetate, two rotamers (A and B) exhibit dihedral angles of 14.80° and 169.02°, respectively .
Synthesis and Reaction Pathways
Nucleophilic Substitution Strategies
A common synthesis route involves the reaction of Boc-protected aminopiperidine with α-haloacetates under basic conditions. For instance:
-
Chiral Triflate Intermediate: (R)- or (S)-configured triflate esters react with 3-Boc-aminopiperidine in dichloromethane (DCM) at −50°C, mediated by triethylamine (TEA), to yield enantiomerically pure products .
-
Yield Optimization: Reactions typically achieve 48–84% yields, with enantiomeric excess (ee) >98% confirmed via chiral HPLC .
Scheme 1: Synthesis of 2-(3-Boc-amino-piperidin-1-yl)acetic Acid Derivatives
Where X = Cl, Br; R = ethyl, methyl .
Enantioselective Applications
The Boc group serves as a temporary protective moiety, enabling selective deprotection for subsequent peptide coupling. In a 2023 study, 2-(3-Boc-amino-piperidin-1-yl)propanoate was conjugated with ethyl L-phenylalaninate to form chiral dipeptides, showcasing its utility in stereocontrolled synthesis .
Analytical Characterization
Spectroscopic Profiling
-
Infrared (IR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR):
X-ray Crystallography
Single-crystal analyses of related esters reveal intermolecular hydrogen bonding between the Boc NH and ester carbonyl oxygen (e.g., N–H⋯O distance: 2.042 Å) . These interactions stabilize specific rotamers and influence solid-state packing.
Pharmaceutical and Industrial Applications
Peptide Synthesis
The compound’s carboxylic acid group facilitates amide bond formation with amino acids. For example, coupling with L-phenylalaninate yields dipeptides with potential bioactivity .
Prodrug Development
Ethyl ester derivatives (e.g., ethyl 2-(3-Boc-amino-piperidin-1-yl)acetate) act as prodrugs, undergoing enzymatic hydrolysis in vivo to release the active acetic acid form .
Recent Advances and Future Directions
Rotamer Control in Synthesis
Recent studies emphasize controlling rotamer populations via solvent polarity and temperature to optimize reaction outcomes . For instance, polar aprotic solvents like DMF favor rotamer A, enhancing nucleophilic substitution rates.
Catalytic Asymmetric Synthesis
Emerging methodologies employ organocatalysts to achieve enantioselective α-alkylation of Boc-protected piperidine derivatives, expanding access to non-natural amino acid analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume